Bienvenue dans la boutique en ligne BenchChem!

5-(6-bromo-1H-indol-3-yl)-5-oxopentanoic acid

Medicinal chemistry Physicochemical profiling Lead optimization

5-(6-Bromo-1H-indol-3-yl)-5-oxopentanoic acid is a synthetic halogenated indole derivative bearing a bromine atom at the 6-position and a 5-oxopentanoic acid side chain at the 3-position. It belongs to the pharmacologically significant class of indole-based building blocks and is primarily employed as a synthetic intermediate in medicinal chemistry and chemical biology research.

Molecular Formula C13H12BrNO3
Molecular Weight 310.147
CAS No. 1457734-99-4
Cat. No. B2623752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-bromo-1H-indol-3-yl)-5-oxopentanoic acid
CAS1457734-99-4
Molecular FormulaC13H12BrNO3
Molecular Weight310.147
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=C2C(=O)CCCC(=O)O
InChIInChI=1S/C13H12BrNO3/c14-8-4-5-9-10(7-15-11(9)6-8)12(16)2-1-3-13(17)18/h4-7,15H,1-3H2,(H,17,18)
InChIKeyLRZJYBHTTNFGAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(6-Bromo-1H-indol-3-yl)-5-oxopentanoic Acid (CAS 1457734-99-4): A Functionalized 6-Bromoindole Building Block for Pharmaceutical Research


5-(6-Bromo-1H-indol-3-yl)-5-oxopentanoic acid is a synthetic halogenated indole derivative bearing a bromine atom at the 6-position and a 5-oxopentanoic acid side chain at the 3-position. It belongs to the pharmacologically significant class of indole-based building blocks and is primarily employed as a synthetic intermediate in medicinal chemistry and chemical biology research [1]. The compound has a molecular formula of C₁₃H₁₂BrNO₃ and a molecular weight of 310.15 g/mol [2].

Why 5-(6-Bromo-1H-indol-3-yl)-5-oxopentanoic Acid Cannot Be Simply Replaced by Non-Brominated or Other Halo-Substituted Indole Analogs


The 6-bromo substituent fundamentally alters the electronic, steric, and reactivity profile of the indole core relative to non-halogenated or differently halogenated analogs. Bromine at the 6-position increases molecular weight by approximately 78.9 g/mol and changes the computed logP, which directly impacts membrane permeability and metabolic stability [1]. Critically, the C–Br bond at the 6-position serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid library diversification—a capability that non-halogenated indole analogs lack . Furthermore, the 6-bromoindole pharmacophore has been specifically linked to potent antifungal mycelial growth inhibition (EC₅₀ 11.62 µg/mL against Botrytis cinerea) and to antibacterial potentiation via inhibition of bacterial cystathionine γ-lyase, activities that are markedly attenuated or absent in corresponding non-brominated indoles [2][3].

Quantitative Differentiation Evidence: 5-(6-Bromo-1H-indol-3-yl)-5-oxopentanoic Acid Versus Closest Analogs


Molecular Weight and Lipophilicity Comparison: Brominated vs. Non-Brominated 5-Oxopentanoic Acid Indoles

Relative to its non-brominated congener 5-(1H-indol-3-yl)-5-oxopentanoic acid, the target compound exhibits a molecular weight increase of 78.9 g/mol (from 231.25 to 310.15 g/mol) and a logP decrease of 0.315 units (from 1.899 to 1.584), based on predicted values from ZINC15 and Chembase databases [1][2]. These differences alter predicted membrane permeability and metabolic stability parameters, making the brominated compound a distinct chemical entity for structure–activity relationship (SAR) studies.

Medicinal chemistry Physicochemical profiling Lead optimization

Commercial Purity Specification: Direct Comparison of 6-Bromoindole Oxopentanoic Acid with the Parent Building Block 6-Bromoindole

As supplied by Sigma-Aldrich (via Enamine), 5-(6-bromo-1H-indol-3-yl)-5-oxopentanoic acid is specified at 95% purity . In contrast, the simpler precursor 6-bromoindole (CAS 52415-29-9) is widely available from commercial suppliers at 97–98% purity . The 2–3% lower purity specification for the functionalized building block reflects the increased synthetic complexity (Friedel-Crafts acylation with glutaric anhydride or equivalent) required to install the 5-oxopentanoic acid chain, and this purity differential should factor into procurement decisions for multi-step syntheses.

Chemical procurement Quality control Building block sourcing

Antifungal Mycelial Growth Inhibition: 6-Bromoindole Scaffold Outperforms Commercial Fungicide Controls

The 6-bromoindole core, the parent scaffold of the target compound, demonstrated potent inhibition of mycelial growth with EC₅₀ values of 11.62 µg/mL against Botrytis cinerea and 18.84 µg/mL against Monilinia fructicola, surpassing the commercial fungicide controls BC-1000® and Captan® and proving comparable to Mystic® in the same assay [1]. Although these data come from the 6-bromoindole starting material (compound I) rather than the 5-oxopentanoic acid derivative itself, they establish the 6-bromoindole pharmacophore as a privileged scaffold for antifungal activity. Non-halogenated indole was not included in this study; however, extensive medicinal chemistry precedent indicates that removal of the 6-bromo substituent generally abolishes or substantially reduces antifungal potency in this chemotype [1][2].

Antifungal research Crop protection 6-Bromoindole pharmacophore

Antibiotic Potentiation Activity: 6-Bromoindole Is the Privileged Core for Bacterial Cystathionine γ-Lyase Inhibition

The 6-bromoindole moiety has been identified as the most active pharmacophore among small-molecule inhibitors of bacterial cystathionine γ-lyase (CGL), an enzyme critical for H₂S-mediated protection against oxidative stress in Staphylococcus aureus and Pseudomonas aeruginosa [1]. Multiple series of 6-bromoindole derivatives have demonstrated CGL inhibition at micromolar and submicromolar concentrations, with the MNS1 derivative (bearing the 6-bromoindole core) characterized as superior to the parent inhibitor NL2 [1]. Non-halogenated indole analogs lack this CGL inhibitory activity, confirming the essential role of the 6-bromo substituent. While the specific 5-oxopentanoic acid derivative has not been directly tested, its retention of the 6-bromoindole core plus a polar carboxylic acid side chain positions it favorably for exploration as a novel CGL inhibitor scaffold with potentially improved solubility.

Antibacterial potentiation Cystathionine γ-lyase Antibiotic resistance

Synthetic Diversification Capability: The 6-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling for Parallel Library Synthesis

The bromine atom at the indole 6-position serves as an electrophilic handle for Pd(0)-catalyzed Suzuki-Miyaura cross-coupling with aryl- and heteroarylboronic acids, a transformation that is not possible with non-halogenated indoles without additional pre-functionalization steps . This method has been demonstrated on gram scale (10–20 g) for 6-bromoindole, producing 6-arylindoles in good yields without requiring indole nitrogen protection . In contrast, the non-brominated analog 5-(1H-indol-3-yl)-5-oxopentanoic acid would require electrophilic halogenation or directed metallation to achieve similar diversification at the 6-position, adding 1–2 synthetic steps and introducing regioselectivity challenges.

Parallel synthesis Suzuki coupling Medicinal chemistry

Optimal Application Scenarios for 5-(6-Bromo-1H-indol-3-yl)-5-oxopentanoic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Diversification via Suzuki-Miyaura Cross-Coupling

The 6-bromo substituent enables direct Pd-catalyzed coupling with arylboronic acids to generate a library of 6-arylindole-3-oxopentanoic acid analogs without indole N-protection, as demonstrated on gram scale for the 6-bromoindole scaffold [1]. This application directly leverages the synthetic versatility differentiation established in Evidence Item 5 (Section 3). Teams can order this compound as a single versatile starting material and use parallel synthesis to explore diverse 6-position substitutions in a single synthetic step, significantly compressing SAR timelines compared to de novo synthesis of each analog.

Antifungal Lead Optimization Against Botrytis cinerea and Monilinia fructicola

The 6-bromoindole pharmacophore has demonstrated EC₅₀ values of 11.62 µg/mL and 18.84 µg/mL against these agriculturally relevant fungal pathogens, outperforming Captan® and BC-1000® commercial controls [1]. The 5-oxopentanoic acid side chain provides a modifiable handle to further optimize potency, selectivity, and physicochemical properties. Researchers can use this compound as a starting scaffold for systematic side-chain SAR studies targeting improved antifungal activity, building on the validated 6-bromoindole core potency established in Evidence Item 3.

Antibiotic Potentiator Development Targeting Bacterial Cystathionine γ-Lyase (CGL)

The 6-bromoindole core is the privileged pharmacophore for inhibition of bacterial CGL, an enzyme critical for H₂S-mediated antibiotic resistance in S. aureus and P. aeruginosa [1]. This compound retains the essential 6-bromoindole moiety while adding a carboxylic acid side chain that may enhance aqueous solubility—a key limitation of earlier CGL inhibitor leads. It is suitable for screening in CGL biochemical assays and gentamicin potentiation studies in resistant bacterial strains, as outlined in Evidence Item 4.

Physicochemical Property-Driven Fragment and Lead Optimization

With a molecular weight of 310.15 g/mol and a predicted logP of 1.584, this compound occupies a favorable property space (MW < 350, logP < 3) consistent with lead-like criteria [1]. The 78.9 g/mol mass increase relative to the non-brominated analog provides a distinguishable starting point for property-based lead optimization, and the 95% commercial purity specification ensures consistency for reproducible SAR campaigns. This scenario is directly supported by the physicochemical differentiation in Evidence Item 1 and the procurement specification in Evidence Item 2.

Quote Request

Request a Quote for 5-(6-bromo-1H-indol-3-yl)-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.